Tobramycin

Antimicrobial susceptibility *Pseudomonas aeruginosa* Aminoglycoside potency

Tobramycin is the evidence-backed aminoglycoside for P. aeruginosa research, delivering 2-fold greater potency (MIC90 4 mg/L) than gentamicin and 4-fold over netilmicin. Its renal cortical accumulation (76.5 mg/kg) is 61% lower than amikacin, conferring a significantly reduced nephrotoxicity profile (22.8% vs. gentamicin's 36.3%). Preservative-free formulations maintain 28-day stability at 25°C, enabling cold-chain-independent ambulatory dosing models. For resistance surveillance, β-lactam synergy studies, and nephrotoxicity biomarker programs, tobramycin provides quantifiable, class-leading differentiation that generic aminoglycoside selection cannot match.

Molecular Formula C18H37N5O9
Molecular Weight 467.5 g/mol
CAS No. 32986-56-4
Cat. No. B1681333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTobramycin
CAS32986-56-4
SynonymsBrulamycin
Nebcin
Nebicin
Nebramycin Factor 6
Obracin
Sulfate, Tobramycin
Tobracin
Tobramycin
Tobramycin Sulfate
Molecular FormulaC18H37N5O9
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
InChIInChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
InChIKeyNLVFBUXFDBBNBW-PBSUHMDJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityfreely soluble
Freely soluble in water (1 in 1.5 parts)
Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether
5.37e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tobramycin CAS 32986-56-4: Aminoglycoside Antibiotic for Gram-Negative Infection Research and Formulation Development


Tobramycin (CAS: 32986-56-4) is a 4,6-disubstituted 2-deoxystreptamine aminoglycoside antibiotic produced by *Streptomyces tenebrarius* [1]. It exerts bactericidal activity primarily against aerobic Gram-negative bacilli by binding irreversibly to the 30S ribosomal subunit, specifically targeting the 16S rRNA A-site, thereby inducing mistranslation and inhibition of protein synthesis [1]. Tobramycin is FDA-approved for serious infections caused by susceptible strains, with particularly potent activity against *Pseudomonas aeruginosa*, including strains resistant to gentamicin [2]. It is available in both parenteral formulations for systemic infections and preservative-free nebulized solutions for chronic pulmonary management in cystic fibrosis patients [3].

Why Tobramycin Cannot Be Freely Substituted with Gentamicin, Amikacin, or Netilmicin in Scientific and Clinical Applications


Despite belonging to the same aminoglycoside class, tobramycin exhibits quantifiable differences from its closest analogs in antibacterial spectrum, resistance susceptibility, tissue accumulation kinetics, and clinical toxicity profiles [1]. Gentamicin shows inferior activity against *Pseudomonas aeruginosa* and is more susceptible to inactivation by aminoglycoside-modifying enzymes prevalent in clinical isolates [2]. Amikacin demonstrates higher renal cortical accumulation, conferring a distinct nephrotoxicity risk profile requiring different therapeutic drug monitoring strategies [3]. Netilmicin, while exhibiting lower nephrotoxicity, shows only moderate anti-pseudomonal activity and may not achieve equivalent microbiological eradication in targeted infections [4]. The following quantitative evidence substantiates why procurement and formulation decisions for tobramycin must be evidence-driven rather than class-based.

Tobramycin Quantitative Differentiation Evidence: Comparator-Based Performance Metrics for Informed Procurement


Tobramycin Demonstrates 2-Fold Superior Anti-Pseudomonal Potency Compared to Gentamicin (MIC90: 4 mg/L vs. 8 mg/L)

Tobramycin exhibits significantly greater intrinsic activity against *Pseudomonas aeruginosa* than gentamicin, with a MIC90 of 4 mg/L compared to 8 mg/L for gentamicin, representing a 2-fold potency advantage [1]. Notably, complete cross-resistance was observed between the two agents in this study population [1]. Netilmicin showed only moderate activity with a MIC90 of 16 mg/L, while amikacin demonstrated a MIC90 of 12 mg/L [1]. This potency differential is clinically meaningful, as contemporary CLSI susceptibility breakpoints have been adjusted downward for tobramycin while gentamicin breakpoints were removed entirely for *P. aeruginosa* due to inadequate PK/PD target attainment [2].

Antimicrobial susceptibility *Pseudomonas aeruginosa* Aminoglycoside potency

Tobramycin Achieves 61% Lower Renal Cortical Accumulation Compared to Amikacin (76.5 vs. 196.9 mg/kg) Under Clinical Dosing Regimens

Renal cortical accumulation, a key determinant of aminoglycoside nephrotoxicity, was measured directly in human subjects receiving standard therapeutic regimens [1]. Patients receiving three injections of tobramycin at 1.5 mg/kg achieved renal cortical concentrations of 76.5 ± 18 mg/kg [1]. In contrast, patients receiving two injections of amikacin at 7.5 mg/kg accumulated 196.9 ± 54.9 mg/kg in the renal cortex [1]. This represents a 61% lower tissue burden for tobramycin under these specific dosing conditions, despite the amikacin regimen delivering a higher total dose [1]. In clinical nephrotoxicity surveillance, tobramycin-associated nephrotoxicity occurred in 22.8% of treatment courses versus 36.3% for gentamicin (P < 0.05), while amikacin showed a 25.0% incidence [2].

Renal pharmacokinetics Nephrotoxicity risk Tissue accumulation

Tobramycin Exhibits 15% Nephrotoxicity Incidence Versus 0% for Netilmicin (P=0.03) in Multi-Center Randomized Controlled Trial

In a multi-center randomized controlled trial directly comparing tobramycin and netilmicin, the netilmicin group developed significantly less nephrotoxicity than the tobramycin group (0% versus 15%, P = 0.03) [1]. Ototoxicity also occurred less frequently in netilmicin-treated patients (3% versus 10%, P = 0.4), though this difference did not reach statistical significance [1]. The mean daily dose of netilmicin (237 mg) was higher than that of tobramycin (211 mg, P < 0.01), while the mean duration of therapy was longer with tobramycin (9.4 days versus 8.7 days, P < 0.01) [1]. Clinical and bacteriological responses were excellent and equally effective with both agents [1].

Clinical toxicology Nephrotoxicity Comparative safety

Tobramycin Retains Activity Against Gentamicin-Resistant *Pseudomonas aeruginosa* Strains: Divergent Resistance Susceptibility Profile

Tobramycin is consistently more active than gentamicin against *Pseudomonas aeruginosa*, including strains resistant to gentamicin [1]. This differential susceptibility stems from structural differences that affect recognition by aminoglycoside-modifying enzymes, particularly ANT(2"), the primary cause of aminoglycoside resistance in North America [2]. Structural analysis of the tobramycin and gentamicin clinical resistome reveals that while both compounds bind with high affinity to modifying enzymes, tobramycin's distinct conformational interactions with the ribosomal A-site confer differential susceptibility patterns that cannot be predicted solely by class membership [2]. This is a class-level inference supported by experimental binding data comparing tobramycin and gentamicin interactions with the resistome [2].

Antimicrobial resistance Aminoglycoside-modifying enzymes ANT(2")

Tobramycin Aminoacyl Derivatives Induce Enhanced Bacterial Uptake Compared to Apramycin Derivatives Under Identical Modification Strategy

Comparison of aminoacyl derivatives of tobramycin and apramycin revealed that 1-N-aminoacyl modifications resulted in an increased ability to induce enhanced bacterial uptake when applied to the tobramycin scaffold [1]. 2'-N-aminoacyl modifications of tobramycin were also effective at inducing enhanced uptake, albeit without noticeable improvement over the parent compound [1]. This structure-activity relationship demonstrates that tobramycin serves as a more responsive scaffold for uptake-enhancing modifications than apramycin under the tested derivatization conditions, with both 1-N and 2'-N positions amenable to functionalization [1].

Aminoglycoside uptake Structure-activity relationship Derivative development

Preservative-Free Tobramycin Inhalation Solution Maintains 28-Day Room Temperature Stability (25°C) for Ambulatory Formulation Use

Tobramycin inhalation solution (preservative-free formulation) maintains acceptable stability when stored at room temperature (up to 25°C/77°F) for up to 28 days [1]. Unrefrigerated ampules should be protected from intense light [1]. This stability profile supports the standard 28-day on/28-day off intermittent dosing regimen used in chronic suppressive therapy for cystic fibrosis patients with chronic *P. aeruginosa* pulmonary infection [2]. Reconstituted vials have a shorter 24-hour room temperature stability but can be maintained for 96 hours under refrigeration (2°C to 8°C) [3]. The physicochemical stability of tobramycin is unaffected by admixture with dornase alfa (Pulmozyme®), with no changes in particle size distribution detected by cascade impaction [4].

Formulation stability Nebulized antibiotic Cystic fibrosis

High-Impact Application Scenarios for Tobramycin Based on Quantified Differentiation Evidence


*Pseudomonas aeruginosa*-Focused Antibacterial Susceptibility Testing and Resistance Surveillance Studies

Investigators requiring an aminoglycoside reference standard with established, quantifiable anti-pseudomonal potency should select tobramycin over gentamicin or netilmicin. Tobramycin's MIC90 of 4 mg/L against *P. aeruginosa* provides a 2-fold potency advantage over gentamicin (8 mg/L) and a 4-fold advantage over netilmicin (16 mg/L), making it the most potent comparator for β-lactam combination studies and resistance surveillance [1]. The removal of CLSI gentamicin breakpoints for *P. aeruginosa* due to inadequate PK/PD target attainment further reinforces tobramycin as the appropriate aminoglycoside comparator for contemporary susceptibility studies [2].

Aminoglycoside Nephrotoxicity Research Models Requiring Defined Renal Accumulation Kinetics

Research programs investigating aminoglycoside-induced nephrotoxicity should utilize tobramycin as a comparator agent with well-characterized renal cortical accumulation kinetics. Direct comparative data demonstrate tobramycin accumulates at 76.5 ± 18 mg/kg in human renal cortex, 61% lower than amikacin (196.9 ± 54.9 mg/kg) under therapeutic dosing conditions [1]. This defined accumulation profile, combined with a documented nephrotoxicity incidence of 22.8% in critically ill patients (significantly lower than gentamicin's 36.3%, P < 0.05), makes tobramycin an essential reference compound for studies evaluating renal safety biomarkers and protective strategies [2].

Semi-Synthetic Aminoglycoside Derivative Development and Structure-Activity Relationship Studies

Medicinal chemistry programs developing next-generation aminoglycoside antibiotics should prioritize tobramycin as the scaffold of choice for uptake-enhancing modifications. Comparative studies with apramycin derivatives demonstrate that 1-N-aminoacyl modifications of tobramycin result in enhanced bacterial uptake, while 2'-N-aminoacyl modifications also prove effective for functionalization without loss of activity [1]. This structural tractability, combined with tobramycin's resistance to inactivation by certain aminoglycoside-modifying enzymes, positions it as a superior starting material for semi-synthetic antibiotic development relative to apramycin [1].

Inhaled Antibiotic Formulation Development and Stability Testing Programs

Formulation scientists developing nebulized antibiotic products should reference tobramycin's established stability profile as a benchmark. Preservative-free tobramycin inhalation solution maintains 28-day stability at 25°C, enabling ambulatory intermittent dosing regimens without cold-chain dependence [1]. The demonstrated physicochemical compatibility with dornase alfa, with no changes in particle size distribution by cascade impaction, supports co-administration studies and combination product development [2]. This stability data package provides a regulatory precedent for abbreviated new drug applications (ANDAs) and formulation optimization studies [1].

Technical Documentation Hub

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27 linked technical documents
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